tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17393453
InChI: InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3
SMILES:
Molecular Formula: C17H26IN3O2
Molecular Weight: 431.3 g/mol

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17393453

Molecular Formula: C17H26IN3O2

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C17H26IN3O2
Molecular Weight 431.3 g/mol
IUPAC Name tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3
Standard InChI Key YCKNQDPWWPQHBU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides conformational rigidity. The Boc group (tert-butoxycarbonyl) is attached to the pyrrolidine nitrogen, serving as a protective moiety for amines during synthetic procedures .

  • Pyrazole Substituent: A 1H-pyrazole ring linked to the pyrrolidine at the 3-position. The pyrazole is further substituted with a cyclopentyl group at the 1-position and an iodine atom at the 3-position .

  • Functional Groups:

    • The iodo group on the pyrazole enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), making the compound a valuable precursor in synthesizing complex molecules.

    • The cyclopentyl group introduces steric bulk, potentially influencing the compound’s binding affinity in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1810857-24-9
Molecular FormulaC₁₇H₂₆IN₃O₂
Molecular Weight431.3 g/mol
DensityNot Available (N/A)
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The absence of reported density, boiling, and melting points suggests that experimental data for this compound remains limited, possibly due to its specialized applications or recent synthesis .

Synthesis and Characterization

Key Challenges:

  • Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.

  • Iodine Stability: Preventing deiodination under reactive conditions.

Analytical Characterization

Modern techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography would typically be employed to confirm the compound’s structure. The iodine atom’s presence would be evident in the molecular ion cluster in mass spectra .

Applications in Pharmaceutical and Organic Chemistry

Medicinal Chemistry

The compound’s pyrazole-pyrrolidine scaffold is structurally analogous to kinase inhibitors and GPCR modulators. For example:

  • Kinase Inhibition: Pyrazole derivatives are known to inhibit kinases like JAK2 and CDK2, suggesting potential anticancer applications .

  • Neuroactive Agents: Pyrrolidine-containing compounds often exhibit affinity for neurological targets (e.g., sigma receptors) .

Synthetic Intermediate

The iodine atom’s versatility enables transformative reactions:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl systems.

  • Nucleophilic Substitutions: Replacement of iodine with amines or thiols to diversify functionality.

Reaction TypeReagentsProduct Functionality
Suzuki CouplingAryl boronic acid, Pd catalystBiaryl compounds
Buchwald-HartwigAmine, Pd catalystAryl amines
SN2 DisplacementSodium azideAzide (click chemistry)

Future Perspectives

Research Opportunities

  • Biological Screening: Evaluate activity against cancer cell lines or microbial pathogens.

  • Process Optimization: Develop scalable synthetic routes for industrial applications.

Technological Integration

  • Automated Synthesis: Leverage flow chemistry for efficient iodination steps.

  • Computational Modeling: Predict metabolic stability and toxicity profiles.

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